molecular formula C13H10N2O B14205757 4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 825638-05-9

4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B14205757
CAS No.: 825638-05-9
M. Wt: 210.23 g/mol
InChI Key: IEQNKKLJOMNSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which also contains a carbonitrile group and a ketone functional group

Preparation Methods

The synthesis of 4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(4-Methylphenyl)-6-hydroxy-1,6-dihydropyridine-3-carbonitrile.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to the modulation of calcium ion flow in cells. This can result in various physiological effects, including vasodilation and reduced blood pressure. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, this compound is unique due to the presence of the 4-methylphenyl group and the carbonitrile functionality. This uniqueness may confer different chemical reactivity and biological activity, making it a valuable compound for specific applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions and be used in the synthesis of complex molecules

Properties

CAS No.

825638-05-9

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-(4-methylphenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-6-13(16)15-8-11(12)7-14/h2-6,8H,1H3,(H,15,16)

InChI Key

IEQNKKLJOMNSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.